2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid is a compound of interest in the field of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which combines elements of triazole and pyrimidine, making it relevant for various scientific applications, particularly in proteomics and drug development. Its molecular formula is , and it is identified by the CAS number 848178-46-1.
This compound falls under the classification of heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structures. It is specifically categorized as a triazolopyrimidine derivative, which is significant in pharmaceutical research due to its potential biological activities.
The synthesis of 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid typically involves multi-step organic reactions. A common approach includes:
Technical details regarding specific reagents and conditions may vary based on the synthetic route chosen by researchers.
The molecular structure of 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid features a complex arrangement of atoms that includes:
The compound's molecular weight is approximately 206.21 g/mol. The precise arrangement of atoms can be visualized using molecular modeling software or through crystallographic data if available .
The compound can undergo various chemical reactions typical for heterocycles:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yields and purity.
The mechanism of action for 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid largely revolves around its interactions with biological targets:
Data on specific interactions would require further experimental validation through biochemical assays.
The physical properties include:
Key chemical properties include:
Relevant data from studies on similar compounds could provide insights into expected behaviors.
The primary applications of 2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid include:
Further exploration into its biological activities could expand its applications in medicinal chemistry and drug discovery .
The synthesis of 2-{2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid relies on meticulously designed multi-step protocols that establish the heterocyclic core while strategically introducing the acetic acid side chain. Commercial synthesis typically begins with the condensation of ethyl acetoacetate and thiourea under acidic conditions to form 6-methyl-2-thiouracil. Subsequent methylation at the sulfur atom using methyl iodide yields a key methylthio intermediate. This thioether functionality undergoes oxidative displacement when treated with hydroxylamine hydrochloride in polar aprotic solvents like acetonitrile, generating the critical 6-aminopyrimidine precursor. Cyclocondensation with ethyl chloroformate in tetrahydrofuran (THF) solvent systems facilitates triazolopyrimidine ring closure, forming the ethyl ester derivative of the target compound. Final alkaline hydrolysis with sodium hydroxide liberates the carboxylic acid functionality, yielding the acetic acid side chain essential for further derivatization [3].
Table 1: Key Reaction Parameters in Multi-Step Synthesis
Synthetic Stage | Reagents | Solvent System | Temperature (°C) | Critical Control Parameters |
---|---|---|---|---|
Thiouracil Formation | Ethyl acetoacetate, Thiourea | Aqueous acid | 80-85 | pH control, reaction time |
Methylthio Introduction | Methyl Iodide, KOH | Ethanol/Water | Reflux | Stoichiometric excess of CH₃I |
Amination | NH₂OH·HCl, Et₃N | Acetonitrile | 60-65 | Exclusion of moisture, inert atmosphere |
Cyclocondensation | Ethyl Chloroformate | Tetrahydrofuran (THF) | 0→RT | Slow addition rate, temperature gradient |
Ester Hydrolysis | NaOH, then HCl acidification | H₂O/THF mixture | 60 | pH endpoint control, crystallization pH |
Reaction optimization studies demonstrate that solvent choice profoundly impacts yield and purity during ring closure. Tetrahydrofuran (THF) offers superior solubility for organic intermediates compared to ethereal solvents, while maintaining the anhydrous conditions necessary for preventing ester hydrolysis during cyclization. Temperature control during ethyl chloroformate addition is critical; maintaining the reaction mixture at 0-5°C during reagent addition minimizes di-carbonyl byproduct formation. Subsequent gradual warming to room temperature ensures complete ring closure without exothermic decomposition. Post-hydrolysis, careful acidification to pH 3.5-4.0 with acetic acid or dilute HCl maximizes crystallization yield while preventing co-precipitation of sodium salts, achieving isolated yields exceeding 72% for the final acetic acid derivative after recrystallization from aqueous ethanol mixtures [3] [5].
The 2-amino group and 6-acetic acid moiety present distinct chemical environments enabling orthogonal derivatization strategies crucial for generating targeted analogs. The 2-amino functionality, activated by the electron-deficient triazolopyrimidine system, exhibits nucleophilic character amenable to acylation and reductive amination. However, the adjacent ring nitrogen atoms create steric constraints requiring careful selection of electrophiles. Acylation with acetyl chloride in pyridine solvent proceeds cleanly at the exocyclic amine, generating the acetamide derivative without competing ring nitrogen alkylation. Conversely, bulky electrophiles like tert-butyloxycarbonyl anhydride (Boc₂O) necessitate extended reaction times in DMF at elevated temperatures (60-70°C) for complete conversion, exploiting the thermal stability of the heterocyclic core [5].
Simultaneously, the carboxylic acid at the 6-position provides a handle for amide bond formation or esterification under mild conditions. Esterification using diazomethane in ethereal solvents quantitatively generates the methyl ester without affecting the 2-amino group, preserving this site for subsequent modification. Conversely, direct amide coupling requires protective group strategies to avoid bis-functionalization. Protection of the 2-amino group as the phthalimide (using phthalic anhydride in acetic acid) enables activation of the carboxylic acid with carbonyldiimidazole (CDI) followed by nucleophilic addition with amines, yielding mono-functionalized amides at the acetic acid side chain. Deprotection with hydrazine restores the 2-amino group, demonstrating the feasibility of sequential derivatization [5] [7].
Steric and electronic profiling reveals the acetic acid side chain’s conformational flexibility allows rotation, positioning the carboxylate group away from the planar heterocycle, thereby minimizing intramolecular interactions during derivatization. This flexibility facilitates conjugation with bulky pharmacophores without significant steric penalty. In contrast, modifications at the 2-position directly influence the electron density within the triazolopyrimidine ring system, measurable through significant bathochromic shifts in UV spectroscopy (Δλmax = 15-25 nm upon acylation), indicating extended π-conjugation. These distinct electronic behaviors provide spectroscopic handles for characterizing regioselective modification success [7].
The acetic acid side chain serves as a critical conjugation site for generating amide-linked bioconjugates, necessitating evaluation of coupling agents for efficiency and stereochemical integrity. Systematic comparison reveals significant variability in reaction kinetics, epimerization risk, and isolated yield depending on the activation chemistry employed. Carbodiimide-based agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) in dichloromethane or DMF provide cost-effective activation, achieving 70-85% conversion to amides with primary alkylamines within 2-4 hours at 0°C to room temperature. However, significant epimerization (15-22% detectable by chiral HPLC) occurs when coupling to chiral amines bearing α-hydrogens, attributed to the prolonged reaction times required for complete conversion [3] [5].
Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer superior reaction kinetics and minimized racemization (<5% epimerization). The in situ formation of stable active esters enables reactions at 0°C in THF or acetonitrile, completing within 30-90 minutes. This efficiency comes at higher reagent cost and generates stoichiometric hexafluorophosphate salts, complicating purification. Uranium-derived agents (e.g., HATU, Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) exhibit optimal performance, coupling efficiently within 15-45 minutes at -15°C to 0°C with near-quantitative yields and exceptional stereoretention (<2% epimerization even with sensitive amino acid derivatives). The mechanistic advantage lies in HATU’s generation of the highly reactive acyloxyphosphonium species, which rapidly reacts with amines before significant oxazolone formation (the epimerization pathway) occurs. Copper-catalyzed Ullmann-type couplings provide an alternative for forming C-N bonds directly from carboxylic acids, albeit requiring elevated temperatures (80-110°C) in coordinating solvents like DMF or NMP, and are generally reserved for aryl amide synthesis where stereochemistry is not a concern [3] [8].
Table 2: Performance Metrics of Coupling Agents for 6-Acetic Acid Conjugation
Coupling Agent | Additive | Solvent | Temp (°C) | Time (hr) | Yield (%) | Epimerization (%) | Key Advantages |
---|---|---|---|---|---|---|---|
EDC | HOBt | DCM/DMF | 0→RT | 2-4 | 70-85 | 15-22 | Low cost, readily available |
DCC | DMAP | THF | RT | 4-8 | 65-75 | 18-25 | Generates insoluble DCU precipitate |
PyBOP | NMM | THF/ACN | 0→RT | 0.5-1.5 | 85-92 | 4-8 | Fast reaction, low epimerization |
HATU | DIPEA | DMF/ACN | -15→0 | 0.25-0.75 | 90-98 | <2 | Very fast, minimal epimerization |
[Cu(phen)₂]OTf | Cs₂CO₃ | DMF/Toluene | 100-110 | 12-24 | 55-70 | N/A (C-N bond) | No pre-activation, aryl amides only |
Abbreviations: NMM = N-Methylmorpholine, DIPEA = N,N-Diisopropylethylamine, DCU = Dicyclohexylurea, DMAP = 4-Dimethylaminopyridine, phen = 1,10-Phenanthroline, OTf = Trifluoromethanesulfonate
The inherent physicochemical limitations of 2-{2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid—notably moderate aqueous solubility and susceptibility to enzymatic hydrolysis at labile esters—drive the development of derivatization strategies to enhance pharmaceutical relevance. Carboxymethylation-inspired modifications offer significant solubility improvements. While not directly applied to this acetic acid derivative, principles from carboxymethylated gum (CMG) chemistry demonstrate that introducing anionic carboxylate groups via ether linkages dramatically enhances hydrophilicity. Applying analogous strategies, chemists have synthesized PEGylated derivatives by coupling monoamine-terminated poly(ethylene glycol) (mPEG-NH₂) to the acetic acid functionality using HATU-mediated coupling. This amphiphilic modification reduces aggregation propensity in physiological media, increasing apparent solubility by >50-fold compared to the parent acid while conferring enhanced plasma stability by sterically shielding the heterocycle from metabolic enzymes [4] [2].
Graft copolymerization techniques further expand functional possibilities. Free-radical initiated grafting using ammonium persulfate (APS) or ceric ammonium nitrate (CAN) facilitates the attachment of thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm) onto carboxymethylated scaffolds. Adapted for the triazolopyrimidine core, this approach involves synthesizing a carboxymethylated precursor bearing a free radical-trapping group, enabling surface-initiated polymerization. The resultant thermo-responsive bioconjugates exhibit lower critical solution temperature (LCST) behavior near physiological temperatures (32-35°C), enabling potential applications in targeted drug delivery where mild hyperthermia triggers payload release. Cross-linked hydrogel matrices incorporating the acetic acid derivative via amide linkages to chitosan or carboxymethyl cellulose demonstrate pH-dependent swelling, protecting the heterocycle from acidic degradation in the stomach while enabling controlled release in the intestine [4] [2].
Table 3: Derivatization Approaches for Enhanced Pharmaceutical Properties
Derivatization Strategy | Functional Group Modified | Key Reagents/Polymers | Impact on Physicochemical Properties | Functional Advantage |
---|---|---|---|---|
PEGylation | 6-Acetic Acid | mPEG-amine (MW: 350-5000 Da) | >50-fold solubility increase; Reduced plasma protein binding | Enhanced systemic circulation half-life |
Carboxymethyl Ether | Heterocycle C-H (Theoretical) | Chloroacetic acid, NaOH | Introduces additional anionic site; Enhanced hydrophilicity | Potential for salt formation, improved crystallinity |
Graft Copolymerization | 2-Amino or 6-Acid | NIPAAm, Acrylic acid, APS initiator | Tunable LCST; Hydrogel formation capacity | Thermoresponsive drug release; Mucoadhesion |
Polyelectrolyte Complex | 6-Acetic Acid | Chitosan, Alginate | pH-responsive swelling; Gelation with divalent cations (Ca²⁺) | Gastroprotection; Sustained release in intestinal milieu |
Prodrug Esterification | 6-Acetic Acid | Alkyl halides, Propylene glycol | Enhanced lipophilicity (Log P increase by 1.5-3.0 units) | Improved membrane permeation (e.g., blood-brain barrier) |
Beyond solubility enhancement, prodrug approaches focus on masking the carboxylic acid as enzymatically cleavable esters. Synthesis of ethylglycine esters via carbodiimide-mediated coupling installs a substrate for esterase-mediated hydrolysis, enabling preferential release in tissues expressing high esterase activity. Alternatively, derivatization of the 2-amino group as sulfonamides (using arylsulfonyl chlorides) or Schiff bases enhances metabolic stability against oxidative deamination while maintaining the acetic acid moiety for target recognition. These molecular modifications collectively transform the core scaffold into a versatile platform for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties without compromising the pharmacophoric elements essential for target engagement [2] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7